molecular formula C14H15NO2S B499962 (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine CAS No. 54306-15-9

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Cat. No.: B499962
CAS No.: 54306-15-9
M. Wt: 261.34g/mol
InChI Key: PAZPBJJIOPGWOO-UHFFFAOYSA-N
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Description

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine, also known by its IUPAC name, is a compound with the molecular formula C14H15NO2S. It is characterized by the presence of a sulfonyl group attached to a methylphenyl moiety, which is further connected to a phenylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzyl alcohol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently reduced to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)methanol
  • (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)acetate
  • (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)thiol

Uniqueness

Compared to its analogs, (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine is unique due to its amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZPBJJIOPGWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240628
Record name 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54306-15-9
Record name 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54306-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In ethanol (10 ml) and ethyl acetate (60 ml) was dissolved 4-methylphenyl 4-nitrobenzyl sulfone (0.5 g; G. Bram et al., Synthesis, 1987, 56-59). To the mixture was added 10% palladium on carbon (0.05 g) and catalytic hydrogenation was carried out at room temperature over night. The catalyst was filtered off, and the solvent was evaporated to give 4-aminobenzyl 4-methylphenyl sulfone (0.4 g) as colorless crystals.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two

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